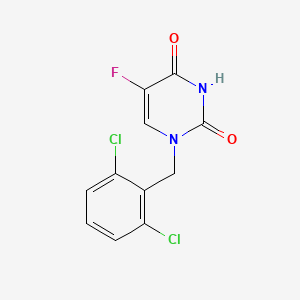![molecular formula C15H14FN5O2 B5555542 5-(dimethylamino)-2-{[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}pyridazin-3(2H)-one](/img/structure/B5555542.png)
5-(dimethylamino)-2-{[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}pyridazin-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds structurally related to our compound of interest involves multi-step reactions. For instance, the synthesis of 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)Pyrazolo[1,5-a]Pyrimidine-3-carboxamide, a similar compound, involves condensation and cyclisation reactions, suggesting that the synthesis of our compound may also be complex and involve multiple stages (Ju Liu et al., 2016).
Molecular Structure Analysis
Structural analysis of similar compounds, such as 5-[(dimethylamino)methylidene]-4-[3/4-(trifluoromethylphenyl)amino]-1,3-thiazol-2(5H)-ones, shows that these compounds exist in amine tautomeric forms in both solid and liquid phases. This suggests that our compound may also exhibit similar tautomeric behaviors (A. Pyrih et al., 2023).
Chemical Reactions and Properties
The compound's chemical reactions and properties can be inferred from similar compounds. For example, the reactions of p-(dimethylamino)benzaldehyde with other chemicals lead to the formation of related compounds, indicating that our compound might also react with various chemicals to form new derivatives (I. B. Dzvinchuk, 2007).
Physical Properties Analysis
The physical properties of similar compounds, like pyridazinones, are often characterized by their solid-state structures, molecular conformations, and potential for forming intermolecular interactions, which might also be applicable to our compound (B. Kariuki et al., 2021).
Chemical Properties Analysis
Chemical properties such as reactivity and stability can be inferred from related compounds. For example, the synthesis of ethyl pyrazolecarboxylates from similar compounds suggests specific reactivity patterns and the potential formation of isomers, which might also be relevant for our compound (Andrej Hanzlowsky et al., 2003).
Wissenschaftliche Forschungsanwendungen
1. Chemical Transformations
The compound undergoes transformations into various other chemical structures. For instance, Kolar, Tislér, and Pizzioli (1996) studied transformations of similar compounds into imidazo-[1,2-a]pyridines and other related compounds (Kolar, Tislér, & Pizzioli, 1996).
2. Polymer Research
Hamciuc et al. (2005) explored the use of related compounds in creating new polymers containing dimethylsilane units, demonstrating their solubility and thermal stability (Hamciuc, Hamciuc, Brumǎ, & Schulz, 2005). Another study by the same authors explored fluorinated poly(1,3,4-oxadiazole-ether-imide)s, highlighting their solubility and high thermal stability (Hamciuc, Hamciuc, & Brumǎ, 2005).
3. Herbicide Research
Hilton et al. (1969) investigated similar pyridazinone compounds as herbicides, examining their mechanisms of action and phytotoxicity (Hilton, Scharen, St. John, Moreland, & Norris, 1969).
4. Antitumor Activity
Qin et al. (2020) synthesized novel pyridazinone derivatives, including those containing the 1,3,4-thiadiazole moiety, and evaluated their antitumor activity (Qin, Zhu, Zhu, Zhang, Fu, Liu, Wang, & Ouyang, 2020).
5. Antimicrobial Activity
Sayed et al. (2002) and Kendre et al. (2013) both synthesized derivatives of pyridazinone compounds and evaluated their antimicrobial activities (Sayed, Khalil, Ahmed, & Raslan, 2002); (Kendre, Landge, Jadhav, & Bhusare, 2013).
6. Crystal Structure Analysis
Stockhause et al. (2001) conducted crystal structure analysis of compounds including 2,5-diaryl-1,3,4-oxadiazoles, which are structurally similar, providing insights into their molecular structures (Stockhause, Wickleder, Meyer, Orgzall, & Schulz, 2001).
Eigenschaften
IUPAC Name |
5-(dimethylamino)-2-[[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN5O2/c1-20(2)12-7-14(22)21(17-8-12)9-13-18-19-15(23-13)10-4-3-5-11(16)6-10/h3-8H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVQOUEBKPPFMBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=O)N(N=C1)CC2=NN=C(O2)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(dimethylamino)-2-{[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}pyridazin-3(2H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-({1-[2-(2-fluorophenyl)ethyl]piperidin-3-yl}methyl)-N-methyl-N'-phenylethanediamide](/img/structure/B5555464.png)
![7-{[4-(4-fluorophenyl)tetrahydro-2H-pyran-4-yl]carbonyl}-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5555479.png)
![(3R*,4R*)-3-cyclopropyl-4-methyl-1-[3-methyl-5-(phenoxymethyl)-2-furoyl]pyrrolidin-3-ol](/img/structure/B5555487.png)
![2-(3-bromo-4-methoxyphenyl)imidazo[1,2-a]pyrimidine](/img/structure/B5555503.png)
![1-butyl-4-[2-(4-methyl-1,4-diazepan-1-yl)-2-oxo-1-phenylethyl]piperazine-2,3-dione](/img/structure/B5555506.png)

![N,N-dimethyl-2-[(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetamide](/img/structure/B5555535.png)
![N-{[(2-furylmethyl)amino]carbonothioyl}-2-methylbenzamide](/img/structure/B5555546.png)
![1-[(4-methoxyphenyl)sulfonyl]-N-[2-methyl-3-(1-pyrrolidinyl)propyl]-3-piperidinecarboxamide](/img/structure/B5555553.png)

![2-ethoxy-4-{2-[(2-nitrophenoxy)acetyl]carbonohydrazonoyl}phenyl 2-thiophenecarboxylate](/img/structure/B5555565.png)

![2-(4-fluorophenyl)-N-spiro[1,3-benzodioxole-2,1'-cyclohexan]-5-ylacetamide](/img/structure/B5555575.png)